(2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a bromine atom and a thiazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Thiazole Ring Formation: The thiazole ring can be introduced via a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
(2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to inhibition of enzyme activity or disruption of molecular pathways . The bromine and thiazole groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-(thiazol-2-yl)pyridine-4-yl)boronic acid
- (2-Chloro-6-(thiazol-2-yl)pyridine-4-yl)boronic acid
- (2-Fluoro-6-(thiazol-2-yl)pyridine-4-yl)boronic acid
Uniqueness
(2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and fluoro analogs. The thiazole ring also imparts distinct electronic properties, making it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C8H6BBrN2O2S |
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Molecular Weight |
284.93 g/mol |
IUPAC Name |
[2-bromo-6-(1,3-thiazol-2-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H6BBrN2O2S/c10-7-4-5(9(13)14)3-6(12-7)8-11-1-2-15-8/h1-4,13-14H |
InChI Key |
OKYBUTDWTAKZSF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C2=NC=CS2)(O)O |
Origin of Product |
United States |
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